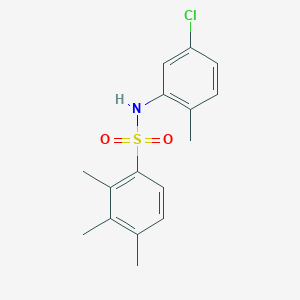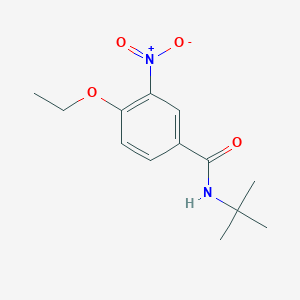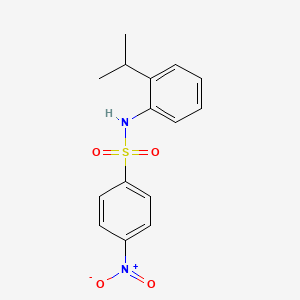![molecular formula C9H13Cl2N3OS B5698107 2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)
2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as DCTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCTA belongs to the class of thiadiazole derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DCTA is not fully understood. However, it has been proposed that DCTA exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, DCTA has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may explain its anticancer activity.
Biochemical and Physiological Effects:
DCTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DCTA can induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells. DCTA has also been found to have antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of cell wall components. In vivo studies have shown that DCTA can reduce tumor growth and increase the survival rate in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DCTA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It also has a high degree of stability and can be stored for extended periods without degradation. However, one limitation is that DCTA has low solubility in water, which may limit its use in certain experiments. Another limitation is that the mechanism of action of DCTA is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of DCTA. One direction is to further investigate its potential as a herbicide and develop more effective formulations. Another direction is to explore its use as a scaffold for the synthesis of novel materials with specific properties. In medicine, future studies could focus on optimizing the synthesis of DCTA derivatives with improved anticancer, antimicrobial, and antifungal activity. Further research is also needed to elucidate the mechanism of action of DCTA and identify its molecular targets. Overall, DCTA has shown promising results in various fields and has the potential to be developed into a useful compound with diverse applications.
Méthodes De Synthèse
DCTA can be synthesized using different methods, including the reaction of 2,2-dichloroacetyl chloride with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,2-dichloro-N-(2-hydroxyethyl)acetamide with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The yield and purity of DCTA can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Applications De Recherche Scientifique
DCTA has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, DCTA has been tested as a herbicide and showed promising results in inhibiting the growth of weeds. In medicine, DCTA has been investigated for its anticancer, antimicrobial, and antifungal properties. DCTA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown activity against various bacterial and fungal strains. In material science, DCTA has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
Propriétés
IUPAC Name |
2,2-dichloro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2N3OS/c1-3-5(4-2)8-13-14-9(16-8)12-7(15)6(10)11/h5-6H,3-4H2,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVNDAXIPYWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)






![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)



![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)